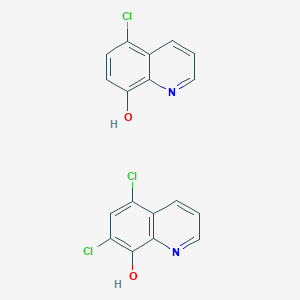
5-Chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroquinolin-8-ol: and 5,7-dichloroquinolin-8-ol are derivatives of quinoline, a heterocyclic aromatic organic compound. These compounds are known for their antimicrobial properties and are used in various pharmaceutical applications. The presence of chlorine atoms in their structures enhances their biological activity, making them effective against a range of microorganisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloroquinolin-8-ol: can be synthesized through the chlorination of quinolin-8-ol. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.
5,7-Dichloroquinolin-8-ol: is synthesized by further chlorination of 5-chloroquinolin-8-ol. This process involves the use of similar chlorinating agents and conditions, but with an increased amount of the chlorinating agent to achieve the dichlorination.
Industrial Production Methods
In industrial settings, the production of these compounds involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions, leading to the formation of quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of these compounds can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding hydroxyquinoline derivatives.
Substitution: The chlorine atoms in these compounds can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of a wide range of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Amines, thiols; typically carried out in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Hydroxyquinoline derivatives
Substitution: Substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: These compounds are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their reactivity and functional groups make them valuable building blocks in organic synthesis.
Biology: In biological research, these compounds are used as probes to study enzyme activities and cellular processes. Their ability to interact with biological molecules makes them useful tools in biochemical assays.
Medicine: 5-Chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol are used in the development of antimicrobial agents. They have shown efficacy against a range of bacterial and fungal infections, making them valuable in the treatment of infectious diseases.
Industry: These compounds are used in the formulation of disinfectants and antiseptics. Their antimicrobial properties make them effective in maintaining hygiene and preventing the spread of infections.
Mecanismo De Acción
The antimicrobial activity of 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol is primarily due to their ability to chelate metal ions. This chelation disrupts the function of essential metalloenzymes in microorganisms, leading to their inhibition and eventual death. Additionally, these compounds can intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Clioquinol: Another chlorinated quinoline derivative with similar antimicrobial properties.
Chloroxine: A related compound used in the treatment of skin infections.
Dichlorohydroxyquinoline: Similar in structure and function, used in various antimicrobial formulations.
Uniqueness: 5-Chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol are unique due to their specific substitution patterns, which confer distinct biological activities. The presence of chlorine atoms at specific positions enhances their ability to interact with biological targets, making them more effective as antimicrobial agents compared to their non-chlorinated counterparts.
Propiedades
Fórmula molecular |
C18H11Cl3N2O2 |
|---|---|
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
5-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO.C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-4,13H;1-5,12H |
Clave InChI |
QWGNGHHESHNZOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
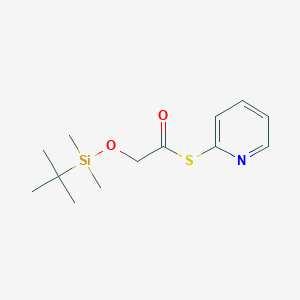
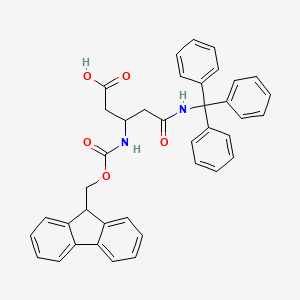
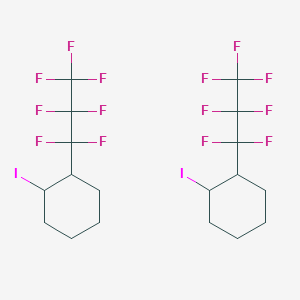
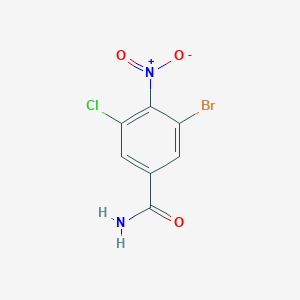
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
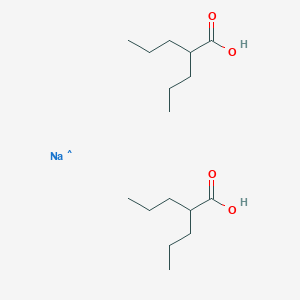
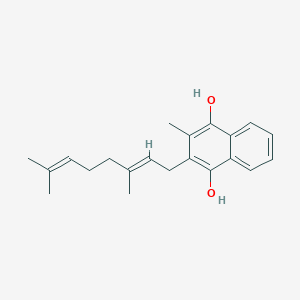

![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)

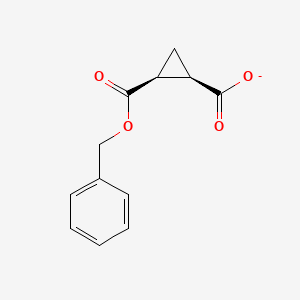
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)

